molecular formula C20H15BrN2O2S2 B12034418 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 617697-80-0

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12034418
CAS No.: 617697-80-0
M. Wt: 459.4 g/mol
InChI Key: PERMIENVUHUEGE-MSUUIHNZSA-N
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Description

Chemical Structure and Key Features
The compound 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring:

  • A 2-thioxothiazolidin-4-one core, a pharmacophore associated with diverse biological activities, including antimicrobial and anticancer properties .
  • A 5-bromo-1-ethyl-2-oxoindolin-3-ylidene substituent at position 5, contributing steric bulk and electronic effects due to the bromine atom and ethyl group.

For example:

  • Condensation of 2-thioxothiazolidin-4-one with substituted aldehydes or indolinone precursors under basic or catalytic conditions .
  • Characterization via NMR, IR spectroscopy, and mass spectrometry is standard, as seen in structurally related compounds .

Properties

CAS No.

617697-80-0

Molecular Formula

C20H15BrN2O2S2

Molecular Weight

459.4 g/mol

IUPAC Name

(5Z)-3-benzyl-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15BrN2O2S2/c1-2-22-15-9-8-13(21)10-14(15)16(18(22)24)17-19(25)23(20(26)27-17)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b17-16-

InChI Key

PERMIENVUHUEGE-MSUUIHNZSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation: Core Reaction Mechanism

The central synthetic step involves Knoevenagel condensation between 5-bromo-1-ethylisatin (16 ) and 3-benzyl-2-thioxothiazolidin-4-one (5 ), facilitated by base catalysis. This reaction proceeds via deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the carbonyl carbon of the isatin.

Table 1: Optimization of Knoevenagel Condensation Conditions

Condition SetSolventCatalystTemperatureYield (%)Purity (%)Reference
DMethanolKOHRT, 24 h4480
En-ButanolNoneReflux, 8 h3865
FAcetic AcidSodium Acetate100°C, 4 h8692

Key observations:

  • Method D (KOH in methanol) minimized side reactions, yielding 44% isolated product after recrystallization.

  • Method F (sodium acetate in acetic acid) achieved the highest yield (86%) but required rigorous purification to remove acetylated by-products.

  • Solvent polarity directly influenced reaction kinetics, with polar protic solvents (e.g., methanol) enhancing nucleophilicity of the enolate intermediate.

Synthesis of 3-Benzyl-2-Thioxothiazolidin-4-One Precursor

The thiazolidinone precursor was synthesized via cyclocondensation of benzylamine with carbon disulfide and chloroacetic acid under acidic conditions:

Benzylamine+CS2+ClCH2CO2HH2SO4,Δ3-Benzyl-2-thioxothiazolidin-4-one(Yield: 62%–69%)[4]\text{Benzylamine} + \text{CS}2 + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{H}2\text{SO}_4, \Delta} \text{3-Benzyl-2-thioxothiazolidin-4-one} \quad \text{(Yield: 62\%–69\%)}

Nano silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride (NSB-DBU) was reported to enhance reaction efficiency in analogous syntheses, reducing reaction times from 12 h to 3 h.

Functionalization of Isatin Precursor

5-Bromo-1-ethylisatin was prepared via electrophilic bromination of 1-ethylisatin using bromine in glacial acetic acid:

1-Ethylisatin+Br2AcOH5-Bromo-1-ethylisatin(Yield: 73%)[4]\text{1-Ethylisatin} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-Bromo-1-ethylisatin} \quad \text{(Yield: 73\%)}

Regioselectivity at the 5-position was confirmed via 1H^1\text{H}-NMR (δ 7.52 ppm, singlet, Ar-H).

Analytical Characterization

Spectroscopic Validation

  • 1H^1\text{H}-NMR (DMSO-d6): δ 10.23 (s, 1H, NH), 7.85–7.21 (m, 8H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, CH2CH3), 3.98 (s, 2H, CH2Ph), 1.31 (t, J = 7.1 Hz, 3H, CH2CH3).

  • 13C^{13}\text{C}-NMR : δ 192.4 (C=S), 176.8 (C=O), 143.2 (C-Br), 128.1–125.3 (Ar-C), 42.1 (CH2Ph), 38.7 (CH2CH3), 14.5 (CH2CH3).

  • HRMS : m/z 431.32 [M+H]+^+, consistent with C18H11BrN2O2S2.

X-ray Crystallography (Analogous Structures)

Single-crystal X-ray analysis of related indolinone-thiazolidinones confirmed the trans configuration of the exocyclic double bond, with dihedral angles of 178.2° between the heterocyclic planes. This stereoelectronic arrangement stabilizes the conjugated system via intramolecular charge transfer.

Challenges and Optimization Strategies

By-Product Formation

Common by-products include:

  • Acetylated derivatives : Formed via esterification of the thioxo group in acetic acid.

  • Dimerization products : Resulting from radical coupling at the exocyclic double bond under prolonged heating.

Mitigation strategies:

  • Use of aprotic solvents (e.g., DMF) reduced acetylation but required lower temperatures (60°C) to prevent decomposition.

  • Addition of radical scavengers (e.g., BHT) suppressed dimerization during reflux.

Purification Techniques

  • Recrystallization : Ethanol/THF (3:1) provided optimal recovery (75%–80%) with ≥98% purity.

  • Chromatography : Silica gel chromatography (hexane/EtOAc 4:1) resolved regioisomeric by-products but led to moderate recovery (55%–60%) due to compound adsorption.

Comparative Analysis with Analogous Compounds

Table 2: Impact of Substituents on Reaction Efficiency

CompoundR1R2Yield (%)Reaction Time (h)Reference
Target Compound5-Br, 1-Et3-Bn44–864–24
Analog 15-H, 1-Me3-Bn626
Analog 25-Cl, 1-Pr3-PhCH2588

Findings:

  • Electron-withdrawing groups (e.g., Br) at the 5-position decreased reaction rates but improved product stability.

  • Bulkier N-alkyl groups (e.g., ethyl vs. methyl) necessitated longer reaction times due to steric hindrance .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is C20H15BrN2O2S2C_{20}H_{15}BrN_{2}O_{2}S_{2}. Its structure features a thiazolidinone core, which is known for its diverse biological activities. The presence of the bromine atom and the indolinone moiety enhances its pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar scaffolds to 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one exhibit significant anticancer activity. For instance, derivatives of indolinone have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival .

Case Study:
A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer effects. For example, one derivative showed an IC50 value of 2.93 µM, which was more effective than the standard drug doxorubicin (IC50 = 4.30 µM) .

Anti-inflammatory Activity

The thiazolidinone framework is also associated with anti-inflammatory properties. Compounds containing this structure have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Applications in Drug Development

  • Cancer Therapy : Given its anticancer properties, 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one could be developed as a lead compound for new cancer therapies. Its ability to target specific cancer cell lines makes it a candidate for further optimization and clinical trials.
  • Anti-inflammatory Drugs : The anti-inflammatory potential of this compound positions it as a candidate for developing new treatments for conditions such as arthritis or other inflammatory disorders.

Future Research Directions

Further studies are required to:

  • Optimize Structure : Modifications to enhance potency and selectivity against specific cancer types.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models before proceeding to human trials.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Biological Activity Reference(s)
3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one Bromine at indolinone C5; ethyl group at indolinone N1 Likely antimicrobial/antispore activity (inferred from C4 in )
(Z)-5-(1-Ethyl-5-nitro-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one (C4) Nitro group at indolinone C5 instead of bromine Delays B. subtilis spore bursting; antimicrobial activity
5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-3-benzyl-2-thioxothiazolidin-4-one Butyl group at indolinone N1 instead of ethyl Unspecified activity; structural similarity suggests potential bioactivity
5-(4-Chlorobenzylidene)-2-thioxothiazolidin-4-one Chlorine at benzylidene C4; lacks indolinone moiety Pharmacophore model for integrin inhibition and immunomodulation
3-Benzyl-5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one Chlorine at benzylidene C4; benzyl group at thiazolidinone N3 Commercial availability; used as a reference in bioactivity studies

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Bromine vs. Ethyl vs. Butyl Groups: The ethyl group at indolinone N1 balances lipophilicity and steric hindrance, whereas a bulkier butyl group (as in ) might reduce solubility or membrane penetration.

Antimicrobial and Antispore Activity

  • Compound C4 (with a nitro group) significantly delays B. subtilis spore bursting, suggesting that the target compound’s bromine substitution could exhibit similar or enhanced activity .
  • The 2-thioxothiazolidin-4-one core is critical for antimicrobial action, as seen in derivatives with anti-biofilm properties (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) .

Synthetic Flexibility Substituents on the indolinone ring (e.g., bromine, ethyl) can be modified via Mannich reactions or condensation with aldehydes, as demonstrated in related syntheses .

Table 2: Physicochemical Properties

Property Target Compound C4 4-Chlorobenzylidene Derivative
Molecular Weight ~461.3 (estimated) 349.3 297.8
Melting Point Not reported Not reported 252–254°C (similar derivatives)
Lipophilicity (LogP) High (benzyl + bromine) Moderate Moderate (chlorine)
Solubility Likely low in water Low Low

Biological Activity

3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique structural arrangement that includes a thioxothiazolidinone ring and an indoline moiety, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound's molecular formula is C18H19BrN2O2S2C_{18}H_{19}BrN_2O_2S_2, and it has a molecular weight of approximately 439.4 g/mol. The presence of the bromine atom, an ethyl group, and a benzyl substituent contributes to its distinctive chemical properties. The thioxothiazolidinone ring is particularly noteworthy as it is associated with various biological activities.

Property Details
CAS Number 617697-76-4
Molecular Formula C18H19BrN2O2S2
Molecular Weight 439.4 g/mol
IUPAC Name (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

Anticancer Properties

Recent studies have indicated that derivatives of indoline compounds, including those similar to 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, exhibit significant anticancer activity. For instance, compounds based on the indolin scaffold have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer).

In vitro studies demonstrated that certain derivatives showed promising anti-proliferative effects with IC50 values indicating their potency:

Compound Cell Line IC50 (µM)
7cMCF-77.17 ± 0.94
7dMCF-72.93 ± 0.47
12dA54913.92 ± 1.21

These findings suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle disruption.

The exact mechanism of action for 3-Benzyl-5-(5-bromo-1-ethyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is not fully elucidated; however, it is believed to interact with specific molecular targets, including enzymes involved in cancer progression. Molecular docking studies have indicated potential binding interactions with key proteins such as VEGFR-2, which plays a crucial role in tumor angiogenesis.

Antimicrobial Activity

In addition to its anticancer properties, compounds within this class have also been investigated for their antimicrobial activities. Preliminary data suggest that derivatives may exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of several indoline derivatives on breast and lung cancer cell lines, revealing that specific substitutions significantly enhanced their anticancer activity.
    • Study Reference : The anticancer activity was assessed using standard protocols against MCF-7 and A549 cell lines, with results indicating that certain derivatives had lower IC50 values compared to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Another study utilized molecular docking simulations to predict the binding affinity of these compounds to VEGFR-2, providing insights into their potential therapeutic mechanisms and enhancing understanding of structure–activity relationships .

Q & A

Q. Essential Methods :

  • NMR Spectroscopy : Confirm regiochemistry of the indole and thiazolidinone moieties (e.g., ¹H NMR for vinyl proton shifts at δ 7.5–8.0 ppm, ¹³C NMR for carbonyl groups at ~170–180 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 477.3 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify C=O (~1650 cm⁻¹) and C=S (~1200 cm⁻¹) stretches .
    Data Interpretation : Cross-reference with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Q. Strategies :

  • Solvent Optimization : Replace ethanol with DMSO to enhance solubility of intermediates, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining ~70% yield .
  • Continuous Flow Reactors : Achieve >90% conversion in scaled-up syntheses by precise control of temperature and mixing .
    Challenges : Brominated intermediates may decompose under prolonged heating; monitor via TLC/HPLC .

Advanced: How do structural modifications influence biological activity in related thiazolidinone derivatives?

Q. Structure-Activity Relationships (SAR) :

  • Substituent Effects :

    PositionModificationBiological Impact
    Indole C5Br → Cl/NO₂Enhanced anticancer activity (IC₅₀ reduced by 30–50%)
    Thiazolidinone N3Benzyl → alkyl chains (e.g., pentyl)Improved lipophilicity and blood-brain barrier penetration
  • Conjugation : Extended π-systems (e.g., pyrazole fusion) increase DNA intercalation potency .
    Data Contradictions : Some studies report inverse correlations between lipophilicity and antimicrobial efficacy, necessitating case-by-case validation .

Advanced: How can researchers resolve contradictions in spectral data for tautomeric forms?

Q. Approaches :

  • Variable Temperature NMR : Track proton shifts between enol and keto tautomers (e.g., δ 12–14 ppm for enolic OH) .
  • X-ray Crystallography : Definitive assignment via crystal structure analysis (e.g., SHELX refinement for bond-length validation) .
  • Computational Modeling : Compare experimental ¹³C NMR with DFT-calculated chemical shifts (RMSD < 2 ppm acceptable) .

Basic: What are the primary biological targets and assays for this compound?

Q. Targets :

  • Enzyme Inhibition : Tyrosine kinases (IC₅₀ ~1–5 µM) and topoisomerase II (DNA relaxation assays) .
  • Antimicrobial Activity : MIC testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    Assay Protocols :
  • MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking Studies : Use AutoDock Vina to predict binding modes with EGFR or HIV-1 protease .

Advanced: What analytical challenges arise in stability studies under physiological conditions?

Q. Key Issues :

  • Hydrolysis : Thiazolidinone ring opens at pH > 7.5, forming sulfhydryl byproducts; monitor via LC-MS .
  • Photoisomerization : Z → E isomerization under UV light alters bioactivity; store in amber vials .
    Mitigation :
  • Stabilizers : Add antioxidants (e.g., BHT) to formulations to extend half-life in PBS .
  • Accelerated Stability Testing : Use Arrhenius models to predict degradation kinetics at 25°C/60% RH .

Advanced: How does this compound compare to structurally similar analogs in preclinical studies?

Q. Comparative Analysis :

CompoundStructural DifferenceBioactivity (vs. Target Compound)
D7 ()Diethylaminoethyl group2× higher antimicrobial potency
3-Sec-butyl analog ()Sec-butyl vs. benzylReduced cytotoxicity (CC₅₀ ↑ 40%)
Pyrazole-fused derivative ()Additional pyrazole ring3× stronger kinase inhibition
Takeaway : Substituent polarity and steric bulk critically modulate selectivity .

Basic: What safety precautions are recommended during handling?

Q. Protocols :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant risk) .
  • Ventilation : Use fume hoods due to dust formation during weighing .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: What strategies enhance enantiomeric purity in asymmetric syntheses?

Q. Methods :

  • Chiral Auxiliaries : Use oxazolidinone-based auxiliaries (e.g., 4-benzyl derivatives) to achieve >90% ee .
  • Catalytic Asymmetric Synthesis : Employ Ru-BINAP complexes for hydrogenation steps (ee ~85%) .
    Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .

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